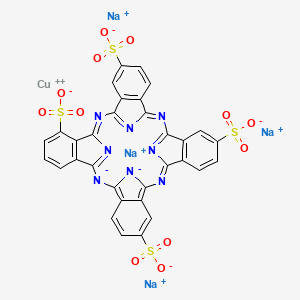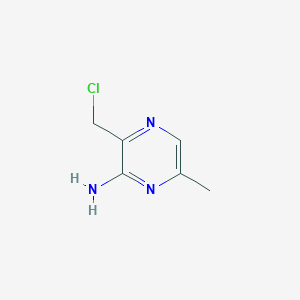
N,N-Dimethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . Another method involves the methylation of pyrazole using methylating agents such as iodomethane or bromomethane, followed by reaction with ammonia to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Condensation reactions: These reactions involve the formation of a larger molecule with the elimination of a small molecule, such as water or methanol.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), iodomethane, bromomethane, and ammonia. Reaction conditions typically involve elevated temperatures (e.g., 100°C) and specific solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and other substituted pyrazole derivatives. These products can have various applications depending on their chemical properties and functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antipromastigote activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Dimethyl-1H-pyrazol-4-amine include:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A derivative with nitro groups that enhance its energetic properties.
1-Methyl-2,4,5-trinitroimidazole: Another energetic material with similar applications in explosives.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: A high-density, high-energy compound used in explosives.
Uniqueness
This compound is unique due to its versatility in undergoing various chemical reactions and its potential applications across multiple fields. Its ability to form stable derivatives with diverse functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
28465-86-3 |
|---|---|
Fórmula molecular |
C5H9N3 |
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) |
Clave InChI |
GEYCAYZYEXEBQG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




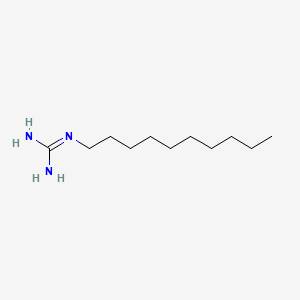
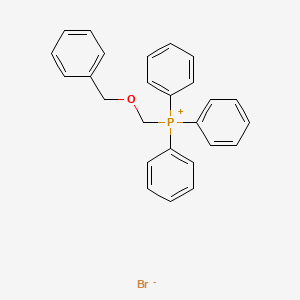

![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
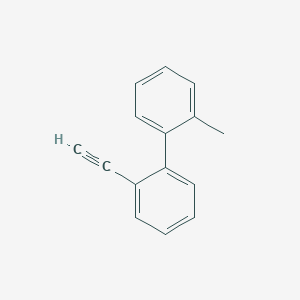


![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
